molecular formula C12H19F3N2O B1455923 Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1835553-00-8

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No. B1455923
M. Wt: 264.29 g/mol
InChI Key: LCPUAJZOCZDQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone” is a chemical compound with potential applications in various scientific fields . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Synthetic Applications

Piperidine and its derivatives are fundamental in nucleophilic aromatic substitution reactions, contributing to the synthesis of various organic compounds. Research by Pietra and Vitali (1972) reviews the nucleophilic aromatic substitution of the nitro-group, highlighting piperidine's role in such chemical reactions, which are crucial for synthesizing complex molecules in medicinal chemistry and drug discovery (Pietra & Vitali, 1972).

Pharmacophoric Applications in Drug Design

Piperidine derivatives serve as key pharmacophoric elements in the design of ligands for D2-like receptors, indicating their significance in developing antipsychotic agents. Sikazwe et al. (2009) explored how arylalkyl substituents on piperidine structures influence the potency and selectivity of synthesized agents for D2-like receptors, demonstrating the versatility of piperidine derivatives in drug design (Sikazwe et al., 2009).

Therapeutic Patent Reviews of Piperazine Derivatives

Rathi et al. (2016) reviewed patents on piperazine compounds, highlighting their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review underscores the structural flexibility of the piperazine ring in medicinal chemistry and its impact on pharmacokinetics and pharmacodynamics factors (Rathi et al., 2016).

Enzyme Inhibition for Drug Metabolism Studies

Khojasteh et al. (2011) discussed the selectivity of chemical inhibitors of cytochrome P450 isoforms, including compounds with piperidine structures. This research is critical for understanding drug-drug interactions and optimizing drug therapy by elucidating how piperidine derivatives can influence the metabolism of other drugs (Khojasteh et al., 2011).

properties

IUPAC Name

piperidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUAJZOCZDQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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